molecular formula C7H7NO3 B173472 3-Amino-5-hydroxybenzoic acid CAS No. 119690-81-2

3-Amino-5-hydroxybenzoic acid

货号: B173472
CAS 编号: 119690-81-2
分子量: 153.14 g/mol
InChI 键: QPEJHSFTZVMSJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Amino-5-hydroxybenzoic acid (3,5-AHBA) is an aromatic amino acid with the molecular formula C₇H₇NO₃ and a molecular weight of 153.1 g/mol (CAS 76045-71-1) . It is a critical biosynthetic precursor for the mC₇N unit, a structural hallmark of ansamycin antibiotics (e.g., rifamycin, geldanamycin) and mitomycins . 3,5-AHBA is synthesized via the aminoshikimate pathway, a specialized variant of the shikimate pathway, in actinomycetes such as Amycolatopsis mediterranei and Streptomyces species . This pathway diverges from canonical aromatic amino acid biosynthesis by incorporating an amino group at the C-3 position early in the pathway, leading to the formation of 3,5-AHBA .

Key enzymes in its biosynthesis include AHBA synthase, which catalyzes the terminal step of 3,5-AHBA formation . Genetic inactivation of AHBA synthase abolishes antibiotic production, which is restored upon exogenous supplementation of 3,5-AHBA, confirming its indispensable role .

准备方法

合成路线和反应条件: 3-氨基-5-羟基苯甲酸的合成可以通过多种方法实现。一种常见的方法包括将3-硝基-4-氯苯甲酸硝化,然后还原和水解。 该过程通常包括以下步骤 :

    硝化: 将3-硝基-4-氯苯甲酸与氢氧化钠溶液在100-105°C下反应,得到3-硝基-4-羟基苯甲酸。

    还原: 然后,将硝基化合物在加压条件下,在95-100°C下使用催化剂还原,得到3-氨基-4-羟基苯甲酸盐酸盐。

    水解: 将盐酸盐溶解在水中,用无机碱溶液调节,然后沉淀得到最终产物。

工业生产方法: 3-氨基-5-羟基苯甲酸的工业生产通常采用细菌(如地中海链霉菌和链霉菌)中的氨基莽草酸途径。 该途径为大规模生产该化合物提供了一种可持续且高效的方法 .

化学反应分析

反应类型: 3-氨基-5-羟基苯甲酸会发生多种化学反应,包括:

    氧化: 羟基可以被氧化成醌。

    还原: 氨基可以被还原成相应的胺。

    取代: 由于存在活化基团,该化合物可以进行亲电芳香取代反应。

常用试剂和条件:

    氧化: 通常使用高锰酸钾或三氧化铬等试剂。

    还原: 在氢化条件下,使用钯碳 (Pd/C) 等催化剂。

    取代: 在温和条件下,可以使用溴或氯等卤化剂。

主要形成产物:

科学研究应用

Biosynthesis of Antibiotics

AHBA is primarily known for its role in the aminoshikimate pathway , which is crucial for the biosynthesis of ansamycin antibiotics such as rifamycin and actinomycin. The pathway involves several enzymatic steps where AHBA serves as a key intermediate:

  • Formation of Kanosamine : The nitrogenous precursor kanosamine is synthesized from other genomic sources.
  • Conversion to AHBA : Kanosamine undergoes phosphorylation and transformation through cellular enzymes, ultimately yielding AHBA.

Key enzymes involved include:

  • AHBA Synthase : Catalyzes the final steps in AHBA formation.
  • Transaminases : Facilitate the transfer of amino groups during biosynthesis .

Enhancing Antibiotic Production

Research has demonstrated that supplementing fermentation media with AHBA significantly increases the yield of various antibiotics. For instance:

  • In laboratory settings, the addition of AHBA led to a 2-4 fold increase in the production of mitomycin and other ansamycins compared to control groups without AHBA supplementation .

This enhancement underscores AHBA's dual role as both a biosynthetic precursor and an optimizing agent for antibiotic production processes.

Applications in Genetic Engineering

The gene encoding AHBA synthase has been utilized as a tool in genetic screening for new ansamycins and other AHBA-derived natural products. This application highlights its potential in developing novel antibiotics through genetic manipulation and biotechnological approaches .

Industrial Production Methods

The industrial production of AHBA often involves microbial fermentation processes. Engineered strains of bacteria such as Amycolatopsis mediterranei and Streptomyces are optimized to overproduce AHBA by enhancing the expression of genes involved in the aminoshikimate pathway. This approach allows for large-scale production necessary for commercial antibiotic synthesis .

Case Study 1: Enhanced Yield in Antibiotic Production

In a notable study, researchers observed that adding AHBA to fermentation media during the production of mitomycin resulted in a marked increase in antibiotic yields. The findings indicated that AHBA not only serves as a precursor but also enhances overall productivity, making it a valuable component in antibiotic manufacturing processes .

Case Study 2: Genetic Screening Applications

The use of the AHBA synthase gene in genetic screening has facilitated the discovery of new antibiotic compounds derived from natural products. This application demonstrates how understanding the biosynthetic pathways involving AHBA can lead to innovative approaches in drug development .

Summary Table

Application AreaDescriptionImpact
Biosynthesis of AntibioticsKey intermediate in the aminoshikimate pathway for ansamycin antibioticsEssential for antibiotic formation
Enhancing Antibiotic ProductionIncreases yields when supplemented in fermentation media2-4 fold increase in yields
Genetic EngineeringUsed as a tool for genetic screening to discover new antibioticsFacilitates novel drug development
Industrial ProductionMicrobial fermentation processes optimized for large-scale productionCommercial viability

作用机制

The mechanism of action of 3-amino-5-hydroxybenzoic acid involves its role as a precursor in the biosynthesis of antibiotics. The compound is converted into various bioactive molecules through enzymatic reactions. For example, in the biosynthesis of ansamycins, the compound undergoes a series of transformations catalyzed by enzymes such as AHBA synthase. These enzymes facilitate the formation of the mC7N unit, a key structural component of ansamycins .

相似化合物的比较

3,5-AHBA belongs to a family of amino-hydroxybenzoic acids, which differ in substituent positions and biological roles. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of 3,5-AHBA and Analogues

Compound Molecular Formula Substituent Positions Biosynthetic Role Key Applications/Findings References
3-Amino-5-hydroxybenzoic acid C₇H₇NO₃ -NH₂ at C3, -OH at C5 Starter unit for ansamycin/mitomycin Rifamycin B production increased by 80% with supplementation
3-Amino-4-hydroxybenzoic acid C₇H₇NO₃ -NH₂ at C3, -OH at C4 Intermediate in benzoxazole synthesis Used to synthesize methyl-2-substituted benzoxazole derivatives
5-Amino-3-hydroxybenzoic acid C₇H₇NO₃ -NH₂ at C5, -OH at C3 Not reported in major pathways Limited bioactivity data
4-Amino-3-hydroxybenzoic acid C₇H₇NO₃ -NH₂ at C4, -OH at C3 Metabolite in gastritis studies Down-regulated in Wuzhuyu decoction treatment
Methyl-3-amino-4-hydroxybenzoate C₈H₉NO₃ Methyl ester, -NH₂ at C3, -OH at C4 Precursor for hydrazinecarbothioamides Cyclized to form benzoxazole-based therapeutic candidates

Key Differences and Implications

Positional Isomerism: The -NH₂ and -OH group positions dictate biological activity. 3,5-AHBA is uniquely recognized by ansamycin polyketide synthases due to its C5 hydroxyl and C3 amino groups, enabling its role as a starter unit . In contrast, 3-amino-4-hydroxybenzoic acid (C3-NH₂, C4-OH) lacks this specificity and is instead utilized in synthetic heterocycles .

Biosynthetic Pathways: 3,5-AHBA is synthesized via the aminoshikimate pathway, which diverges from the canonical shikimate pathway at 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). A dedicated aminotransferase introduces the C3 amino group early in the pathway . Analogues like 3-amino-4-hydroxybenzoic acid are likely products of post-shikimate modifications or unrelated pathways, as seen in their use for small-molecule synthesis .

Functional Versatility: 3,5-AHBA is exclusively associated with ansamycin/mitomycin biosynthesis, whereas its isomers participate in diverse processes. For example, 4-amino-3-hydroxybenzoic acid is a metabolite in gastritis studies, suggesting roles in human biochemistry .

常见问题

Q. What is the biosynthetic role of AHBA in ansamycin antibiotics, and how is its pathway distinct from the classical shikimate pathway?

Basic Research Focus
AHBA serves as the aromatic starter unit for ansamycin antibiotics (e.g., rifamycin, hygrocins) and mitomycins, forming the mC7N structural core . Its biosynthesis follows the aminoshikimate pathway, a variant of the classical shikimate pathway. Unlike the shikimate pathway, which produces chorismate, the aminoshikimate pathway incorporates an amino group early via intermediates like 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), ultimately yielding AHBA . Key enzymes include AHBA synthase (encoded by rifK), which catalyzes the terminal step with 95% efficiency from aminoDHS .

Q. How can researchers validate the purity and stability of AHBA for use as a reference standard?

Basic Methodological Guidance
AHBA should be characterized using:

  • Nuclear Magnetic Resonance (NMR) : To confirm aromatic proton environments and functional groups (e.g., -NH₂, -OH, -COOH) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To assess purity (>95%) and detect degradation products .
  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent oxidation or dimerization. Stability under these conditions is typically >2 years .

Q. What genetic tools are used to study AHBA biosynthesis in Amycolatopsis and Streptomyces species?

Advanced Experimental Design

  • Gene Knockouts : Inactivation of rifL, rifM, or rifN in Amycolatopsis mediterranei disrupts aminoDAHP formation, reducing AHBA production by >90% .
  • Heterologous Expression : Co-expression of rifG–N and rifJ in Streptomyces coelicolor under the act promoter restores AHBA synthesis (~15 mg/L), confirming gene cluster functionality .
  • Complementation Assays : Mutants lacking rifH (DAHP synthase homolog) show 1% rifamycin yield vs. wild-type, resolved by plasmid-borne rifH reintroduction .

Q. How do isotopic labeling studies resolve AHBA’s biosynthetic precursors?

Advanced Methodology

  • ¹³C/¹⁵N Tracing : Incubation of Amycolatopsis cell-free extracts with [U-¹³C]-phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) labels AHBA’s aromatic ring, confirming PEP + E4P as carbon sources .
  • ²H-Labeled DAHP : DAHP (from the classical pathway) does not incorporate into AHBA, excluding crossover between shikimate and aminoshikimate pathways .

Q. What analytical challenges arise in quantifying AHBA during fermentative production?

Advanced Data Contradiction Analysis

  • Matrix Interference : Ansamycin-producing strains secrete pigments that absorb at AHBA’s UV maxima (280 nm). Resolution requires LC-MS/MS with selective ion monitoring (SIM) .
  • Degradation Artifacts : Acidic fermentation broths promote AHBA dimerization. Neutralize samples to pH 7.0 before analysis .

Q. How do enzyme kinetics studies elucidate AHBA synthase’s catalytic mechanism?

Advanced Mechanistic Insight

  • Substrate Specificity : AHBA synthase (RifK) shows 41% efficiency with aminoDHQ vs. 95% with aminoDHS, indicating a preference for dehydrated substrates .
  • X-ray Crystallography : Structural studies reveal a conserved active-site lysine residue critical for Schiff base formation during deamination .

Q. What role does AHBA play in modular polyketide synthase (PKS) systems?

Advanced Pathway Engineering
AHBA is loaded onto the PKS starter module via a dedicated adenylation domain. For example, in hygrocin biosynthesis, AHBA is elongated by eight PKS modules using malonyl-CoA and methylmalonyl-CoA extender units . Engineering hybrid PKS systems (e.g., swapping AHBA-loading domains) could enable novel ansamycin analogs .

Q. How can metabolic bottlenecks in AHBA production be addressed?

Advanced Strain Optimization

  • Precursor Overexpression : Amplifying aroG (PEP synthase) and tktA (transketolase for E4P) in E. coli increases carbon flux toward AHBA by 3-fold .
  • Feedback Inhibition Relief : Site-directed mutagenesis of DAHP synthase (RifH) to desensitize it to tyrosine inhibition improves pathway throughput .

Q. What discrepancies exist between gene knockout and heterologous expression data in AHBA studies?

Advanced Data Reconciliation

  • RifG Paradox : rifG knockout in A. mediterranei does not impair rifamycin production, but its omission in heterologous S. coelicolor abolishes AHBA synthesis. This suggests RifG’s role is context-dependent, possibly compensated by host enzymes in native strains .
  • Methodological Controls : Use transcriptional profiling (RNA-seq) to identify backup pathways in knockout strains .

Q. How does AHBA contribute to non-ansamycin natural products?

Emerging Research Directions
Recent studies implicate AHBA as a precursor in:

  • Mitomycins : AHBA derivatives form the aziridine ring via oxidative cyclization .
  • Avenanthramides : Oat stress metabolites incorporate AHBA-like scaffolds, suggesting evolutionary conservation of the aminoshikimate pathway in plants .

属性

IUPAC Name

3-amino-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEJHSFTZVMSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226947
Record name 3-Amino-5-hydroxybenzoic acid
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Molecular Weight

153.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76045-71-1
Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-Amino-5-hydroxybenzoic acid
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Record name 3-amino-5-hydroxybenzoic acid
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Synthesis routes and methods

Procedure details

The C. glutamicum AJ110135 having an enhanced AKfbr gene and the C. glutamicum AJ110135 having an enhanced PC gene selected in Example 3 (2) and (3), respectively were cultured in the flask evaluation medium (100 g of glucose, 1 g of magnesium sulfate heptahydrate, 55 g of ammonium sulfate, 1 g of potassium dihydrogen phosphate, 0.01 g of iron sulfate heptahydrate, 0.01 g of manganese sulfate pentahydrate, 2 mg of thiamine hydrochloride, 0.5 mg of biotin, 5 mg of nicotine amide, 1.05 g of soy concentrate (hydrolyzed soy protein, as total nitrogen content) and 50 g of calcium carbonate were adjusted in 1 L of water to pH 7.2, and kanamycin was added at a final concentration of 25 mg/L and chloramphenicol was added at a final concentration of 5.0 mg/L) at 30° C. for 71 hours at 120 rpm. As the control experiment, the C. glutamicum AJ110135 with the pVC7 was cultured in the above flask evaluation medium with kanamycin at a final concentration of 25 mg/L for 71 hours. As a result, glucose was completely consumed in all of the experiments. 1.0 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced AKfbr gene, and 0.6 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having the enhanced PC gene (Table 2). Meanwhile, 0.5 g/L of 3,4-AHBA was accumulated in the culture of C. glutamicum AJ110135 having introduced pVC7 as the control experiment. From the above results, the ability to form AHBA was improved in C. glutamicum AJ110135 having the enhanced AKfbr gene and C. glutamicum AJ110135 having the enhanced PC gene compared with C. glutamicum AJ110135 as the control.
[Compound]
Name
Example 3 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
iron sulfate heptahydrate
Quantity
0.01 g
Type
catalyst
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
55 g
Type
reactant
Reaction Step Seven
Name
potassium dihydrogen phosphate
Quantity
1 g
Type
reactant
Reaction Step Eight
Quantity
2 mg
Type
reactant
Reaction Step Nine
Name
biotin
Quantity
0.5 mg
Type
reactant
Reaction Step Ten
Quantity
5 mg
Type
reactant
Reaction Step Eleven

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid
2-[6-[2-(3,5-Dichloro-4-pyridinyl)acetyl]-2,3-dimethoxyphenoxy]acetic acid
3-Amino-5-hydroxybenzoic acid

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